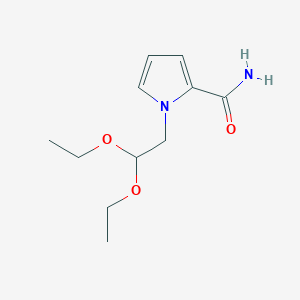

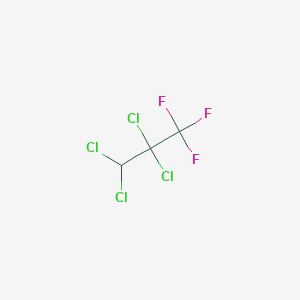

![molecular formula C22H30N6O8S2 B160162 5'-[[(3S)-3-氨基-3-羧基丙基]甲基磺酰基]-5'-脱氧-腺苷托昔酸盐 CAS No. 52248-03-0](/img/structure/B160162.png)

5'-[[(3S)-3-氨基-3-羧基丙基]甲基磺酰基]-5'-脱氧-腺苷托昔酸盐

描述

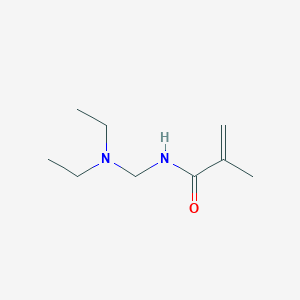

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate (abbreviated as 5'-AACPDT) is a novel compound that has been recently developed and studied for its potential applications in a variety of scientific research areas. 5'-AACPDT is a derivative of adenosine, a nucleoside found in all living organisms, and it is particularly useful for its ability to act as a phosphorylating agent. 5'-AACPDT has been used in a variety of scientific research applications, including biochemical and physiological studies, and it has been found to have several advantages over other compounds.

科学研究应用

抗癌和抗病毒作用

5'-[[(3S)-3-氨基-3-羧基丙基]甲基磺酰基]-5'-脱氧-腺苷托昔酸盐已在癌症和抗病毒研究中显示出潜力。研究表明,基于腺苷的类似物(包括与该化合物类似的类似物)是 S-腺苷甲硫氨酸水解酶的有效抑制剂。这些化合物已显示出抑制肿瘤细胞系生长的功效,表明它们在抗癌治疗中的潜力 (Wnuk 等,1997)。

酶抑制

研究还表明了类似腺苷衍生物在酶抑制中的作用。例如,一种相关化合物 S-腺苷辅酶 M 是由腺苷合成的,并被研究其在甲烷生物合成中的作用,这对于理解某些微生物中的代谢过程至关重要 (Cullen 等,1984)。

多胺生物合成

由腺苷合成的 S-腺苷甲硫氨酸的氮杂类似物已证明其与大肠杆菌蛋氨酸阻遏蛋白的结合。这项研究提供了对多胺生物合成的见解,多胺生物合成是一个重要的代谢过程 (Thompson 等,1996)。

S-腺苷甲硫氨酸的生化功能

S-腺苷甲硫氨酸(与所讨论化合物相关的化合物)在各种生物过程中至关重要,例如亚甲基、氨基、核糖基和氨丙基的供给。了解腺苷衍生物的作用和相互作用有助于理解这些复杂的生化途径 (Fontecave 等,2004)。

RNA 甲基化

腺苷衍生物也参与 RNA 甲基化过程。例如,在核糖体 RNA 中修饰单个腺苷核苷酸的自由基 SAM 酶 RlmN 和 Cfr 使用类似的机制。这个方面对于理解抗生素耐药性和这些酶在甲基化中的作用至关重要 (Yan & Fujimori,2011)。

海洋生物中的天然产物

对海洋生物(如海鞘 Atriolum robustum)的研究导致了独特的腺苷衍生物的发现。这些化合物已显示出对腺苷受体的亲和力,表明它们在药理学应用中的潜力 (Kehraus 等,2004)。

作用机制

Target of Action

AdoMet, also known as S-adenosylmethionine, primarily targets enzymes that carry out methylation reactions . These enzymes include catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT) . COMT is involved in the metabolism of catecholamines, while DNMTs are responsible for adding methyl groups to DNA .

Mode of Action

AdoMet acts as a methyl donor in enzymatic reactions . It binds to its target enzymes and donates a methyl group, which is then added to a specific substrate. This methylation can alter the function or activity of the substrate .

Biochemical Pathways

The methylation reactions catalyzed by AdoMet affect various biochemical pathways. For instance, methylation of DNA by DNMTs can lead to gene silencing, affecting gene expression pathways . Similarly, methylation of catecholamines by COMT influences neurotransmitter pathways .

Result of Action

The methylation reactions catalyzed by AdoMet have numerous molecular and cellular effects. For example, methylation of DNA can regulate gene expression, influencing cellular functions such as growth and differentiation . Methylation of catecholamines can affect neurotransmitter levels, impacting neural communication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AdoMet. For instance, the compound’s stability may be affected by storage temperature . Additionally, the efficacy of AdoMet’s methylation reactions could be influenced by the availability of substrates and the presence of other molecules that can interact with its target enzymes .

生化分析

Biochemical Properties

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate plays a crucial role in biochemical reactions. It acts as a methyl donor and a cofactor for enzyme-catalyzed methylations, including catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT) .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPOFDUCFKOUHV-XKGORWRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436187 | |

| Record name | AdoMet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52248-03-0 | |

| Record name | AdoMet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

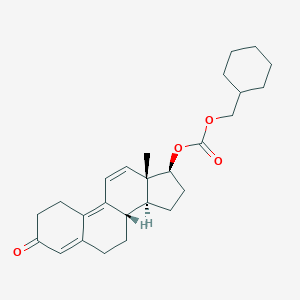

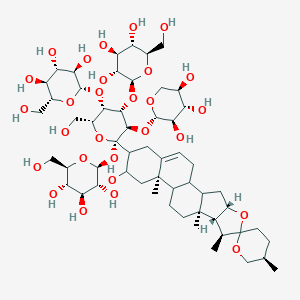

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)